molecular formula C28H25N3O5 B342827 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate

3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate

Katalognummer: B342827
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: AORJSSQLZULXBU-YKRVNJGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a pyrrolidine ring, a hydrazone linkage, and a methoxy-substituted phenyl group, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrrolidine derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.

    Esterification: The final step involves the esterification of the hydrazone intermediate with (E)-3-(4-methoxyphenyl)prop-2-enoic acid under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to an amine using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of phenol derivatives or other substituted aromatics.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage and the phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

    [3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Eigenschaften

Molekularformel

C28H25N3O5

Molekulargewicht

483.5 g/mol

IUPAC-Name

[3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H25N3O5/c1-35-22-13-10-19(11-14-22)12-15-25(32)36-23-9-5-6-20(16-23)17-30-31-28(34)26-24(18-29-27(26)33)21-7-3-2-4-8-21/h2-17,24,26H,18H2,1H3,(H,29,33)(H,31,34)/b15-12+,30-17-

InChI-Schlüssel

AORJSSQLZULXBU-YKRVNJGCSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)/C=N\NC(=O)C3C(CNC3=O)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3C(CNC3=O)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3C(CNC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.